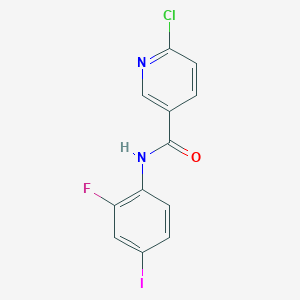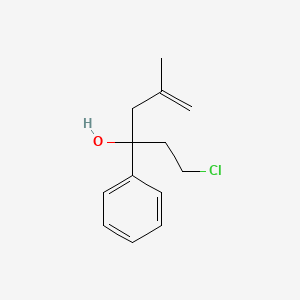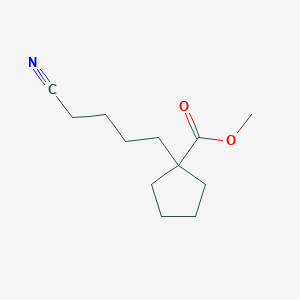
4-(1-Benzylpiperidin-4-yl)-1-formylsemicarbazide
Descripción general
Descripción
4-(1-Benzylpiperidin-4-yl)-1-formylsemicarbazide is a complex organic compound with a unique structure that includes a formyl group, a piperidine ring, and a hydrazinecarboxamide moiety
Métodos De Preparación
The synthesis of 4-(1-Benzylpiperidin-4-yl)-1-formylsemicarbazide involves several steps. One common synthetic route includes the reaction of 1-(phenylmethyl)-4-piperidone with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with formic acid to introduce the formyl group, resulting in the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Análisis De Reacciones Químicas
4-(1-Benzylpiperidin-4-yl)-1-formylsemicarbazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as formyl and hydrazine derivatives.
Aplicaciones Científicas De Investigación
4-(1-Benzylpiperidin-4-yl)-1-formylsemicarbazide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-(1-Benzylpiperidin-4-yl)-1-formylsemicarbazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in various biological effects .
Comparación Con Compuestos Similares
4-(1-Benzylpiperidin-4-yl)-1-formylsemicarbazide can be compared with similar compounds such as:
N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide: This compound has a similar piperidine ring structure but differs in its substituents, leading to different chemical and biological properties.
N-(2-formylphenyl)-4-methylbenzenesulfonamide: This compound shares the formyl group but has a different overall structure, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C14H20N4O2 |
|---|---|
Peso molecular |
276.33 g/mol |
Nombre IUPAC |
N-[(1-benzylpiperidin-4-yl)carbamoylamino]formamide |
InChI |
InChI=1S/C14H20N4O2/c19-11-15-17-14(20)16-13-6-8-18(9-7-13)10-12-4-2-1-3-5-12/h1-5,11,13H,6-10H2,(H,15,19)(H2,16,17,20) |
Clave InChI |
GBXYGJUCTQPGEQ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1NC(=O)NNC=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[(2-chloroethyl)thio]butanoate](/img/structure/B8335985.png)




![ethyl N-[2,6-dichloro-4-(2-hydroxyethyl)phenyl]aminoacetate](/img/structure/B8336026.png)






![(R,R)-3-[(1-phenyl ethylamino)-methyl]-hexanoic acid](/img/structure/B8336060.png)

